Isopropyl 2-(1H-pyrrol-1-yl)acetate
Description
Isopropyl 2-(1H-pyrrol-1-yl)acetate is an ester derivative featuring a pyrrole ring linked via an acetate group to an isopropyl moiety. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their heterocyclic and ester functionalities. Pyrrole-containing esters are known for their reactivity in nucleophilic substitutions and participation in cycloaddition reactions.
Properties
CAS No. |
157071-49-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
propan-2-yl 2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-8(2)12-9(11)7-10-5-3-4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
XALJVOQNKFTSDJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)CN1C=CC=C1 |
Synonyms |
1H-Pyrrole-1-aceticacid,1-methylethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Structure : Replaces the pyrrole ring with a benzofuran system, incorporating a methylsulfinyl group and methyl substituent .
- Key Differences :
- Heterocyclic Core : Benzofuran (oxygen-containing) vs. pyrrole (nitrogen-containing). This alters electronic properties and hydrogen-bonding capabilities.
- Substituents : The sulfinyl group in the benzofuran derivative enhances polarity and oxidative stability compared to the simpler pyrrole-acetate ester.
(b) T-butyl 2-(...1H-pyrrol-1-yl)acetate
- Structure : A complex pyrrole derivative with a t-butyl ester, fluorophenyl, and naphthalene groups .
- Key Differences: Ester Group: The bulky t-butyl group may reduce solubility in polar solvents compared to isopropyl.
(c) 3-Heptyl-1H-pyrrole
- Structure : A pyrrole with a heptyl chain at the 3-position, lacking the acetate-ester moiety .
- Key Differences :
- Functionality : The absence of the ester group limits its utility in condensation reactions.
- Lipophilicity : The heptyl chain enhances hydrophobicity, affecting solubility and biological membrane permeability.
Physical and Spectroscopic Properties
Table 1: Comparative Data for Analogous Compounds
Crystallographic and Molecular Packing
- Benzofuran-acetate ():
- Pyrrole Derivatives: No direct crystallographic data for the target compound, but methods like SHELX () and ORTEP () are standard for such analyses.
Reactivity and Stability
- Benzofuran-acetate : Sulfinyl group increases oxidative stability but may participate in sulfoxide-specific reactions.
- Pyrrole-acetates : The nitrogen lone pair in pyrrole enhances electrophilic substitution reactivity at the α-position.
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